Tris(pentane-2,4-dionato-O,O')praseodymium Tris(pentane-2,4-dionato-O,O')praseodymium
Brand Name: Vulcanchem
CAS No.: 14553-09-4
VCID: VC20988323
InChI: InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
SMILES: CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3]
Molecular Formula: C15H24O6Pr
Molecular Weight: 441.25 g/mol

Tris(pentane-2,4-dionato-O,O')praseodymium

CAS No.: 14553-09-4

Cat. No.: VC20988323

Molecular Formula: C15H24O6Pr

Molecular Weight: 441.25 g/mol

* For research use only. Not for human or veterinary use.

Tris(pentane-2,4-dionato-O,O')praseodymium - 14553-09-4

Specification

CAS No. 14553-09-4
Molecular Formula C15H24O6Pr
Molecular Weight 441.25 g/mol
IUPAC Name (Z)-4-hydroxypent-3-en-2-one;praseodymium
Standard InChI InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
Standard InChI Key GJBVHFHGJITKDR-LNTINUHCSA-N
Isomeric SMILES C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr]
SMILES CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3]
Canonical SMILES CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator